methyl N-(4-chlorobenzoyl)methioninate methyl N-(4-chlorobenzoyl)methioninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10181163
InChI: InChI=1S/C13H16ClNO3S/c1-18-13(17)11(7-8-19-2)15-12(16)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,16)
SMILES: COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C13H16ClNO3S
Molecular Weight: 301.79 g/mol

methyl N-(4-chlorobenzoyl)methioninate

CAS No.:

Cat. No.: VC10181163

Molecular Formula: C13H16ClNO3S

Molecular Weight: 301.79 g/mol

* For research use only. Not for human or veterinary use.

methyl N-(4-chlorobenzoyl)methioninate -

Specification

Molecular Formula C13H16ClNO3S
Molecular Weight 301.79 g/mol
IUPAC Name methyl 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C13H16ClNO3S/c1-18-13(17)11(7-8-19-2)15-12(16)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,16)
Standard InChI Key PQZKYOAQKWWYKA-UHFFFAOYSA-N
SMILES COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl
Canonical SMILES COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Methyl N-(4-chlorobenzoyl)methioninate (CAS: 2841800) is defined by the molecular formula C₁₃H₁₆ClNO₃S and a molecular weight of 301.79 g/mol. Its IUPAC name, methyl 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate, reflects the integration of a 4-chlorobenzoyl group into the methionine backbone via an amide linkage, with a methyl ester at the carboxyl terminus. The compound’s structure is further elucidated by its SMILES notation: COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl, which highlights the spatial arrangement of functional groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆ClNO₃S
Molecular Weight301.79 g/mol
IUPAC NameMethyl 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate
SMILESCOC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents

The presence of both amide and ester functionalities confers dual reactivity, enabling participation in hydrogen bonding and hydrolysis reactions. The 4-chlorobenzoyl moiety introduces electron-withdrawing characteristics, which may enhance stability and influence intermolecular interactions .

Synthesis and Manufacturing

The synthesis of methyl N-(4-chlorobenzoyl)methioninate typically proceeds via a two-step pathway involving amide bond formation followed by esterification:

  • Amidation of Methionine:
    Methionine reacts with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form N-(4-chlorobenzoyl)methionine. This step leverages the nucleophilic amino group of methionine attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Esterification:
    The intermediate carboxylic acid is treated with methanol under acidic conditions (e.g., H₂SO₄) to yield the methyl ester.

Table 2: Synthetic Pathway Overview

StepReagents/ConditionsProductYield
14-Chlorobenzoyl chloride, Et₃N, DCMN-(4-Chlorobenzoyl)methionine~75%
2MeOH, H₂SO₄, refluxMethyl N-(4-chlorobenzoyl)methioninate~80%

Analytical Characterization

Rigorous analytical characterization is critical for verifying the compound’s purity and structural integrity. Key techniques include:

Spectroscopic Methods

  • Infrared Spectroscopy (IR):
    Stretching vibrations for the amide carbonyl (∼1650 cm⁻¹) and ester carbonyl (∼1720 cm⁻¹) confirm functional group presence . The C-Cl bond in the aromatic ring exhibits a signal near 750 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Resonances for the methyl ester (δ 3.6–3.8 ppm), methionine’s methylsulfanyl group (δ 2.1 ppm), and aromatic protons (δ 7.4–7.6 ppm) are observed.

    • ¹³C NMR: Peaks corresponding to the ester carbonyl (δ 170–175 ppm) and amide carbonyl (δ 165–170 ppm) further validate the structure .

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC):
    Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to assess purity, typically exceeding 95% for research-grade material.

Table 3: Representative Spectroscopic Data

TechniqueKey SignalsInterpretation
IR1720 cm⁻¹, 1650 cm⁻¹, 750 cm⁻¹Ester C=O, amide C=O, C-Cl
¹H NMR (CDCl₃)δ 3.7 (s, 3H), δ 2.1 (s, 3H), δ 7.5 (d, 2H)OCH₃, SCH₃, aromatic protons
¹³C NMRδ 170.5, 165.3, 137.2Ester C=O, amide C=O, C-Cl

Recent Developments and Future Directions

Recent studies have explored functionalization strategies to enhance bioavailability or target specificity. For example, replacing the methyl ester with a pro-drug moiety could improve metabolic stability. Additionally, computational modeling of its interaction with microbial enzymes may identify structure-activity relationships for antibiotic design.

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